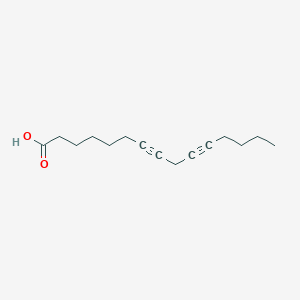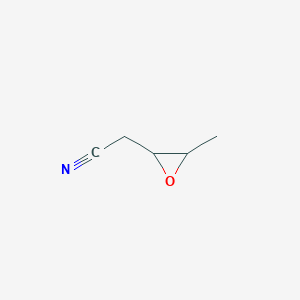
3-Methyloxiraneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloxiraneacetonitrile is an organic compound with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyloxiraneacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen cyanide in the presence of a base to form the corresponding cyanohydrin, which is then cyclized to form the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyloxiraneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms.
Substitution: Functionalized derivatives with varied substituents.
Wissenschaftliche Forschungsanwendungen
3-Methyloxiraneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyloxiraneacetonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in enzyme-catalyzed processes and in the synthesis of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Acetonitrile: A simpler nitrile compound with the formula CH₃CN.
Oxirane: The parent compound of the oxirane ring structure.
Methyloxirane: Similar to 3-Methyloxiraneacetonitrile but lacks the nitrile group.
Uniqueness: this compound is unique due to the presence of both the oxirane ring and the nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds .
Eigenschaften
CAS-Nummer |
336105-57-8 |
|---|---|
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
2-(3-methyloxiran-2-yl)acetonitrile |
InChI |
InChI=1S/C5H7NO/c1-4-5(7-4)2-3-6/h4-5H,2H2,1H3 |
InChI-Schlüssel |
SWDMDPXWKJUIIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
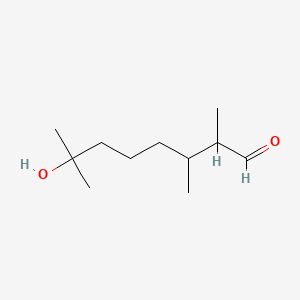

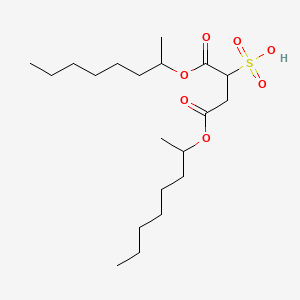

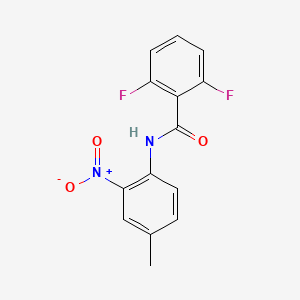

![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
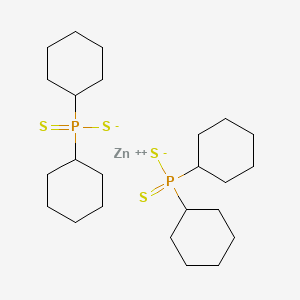
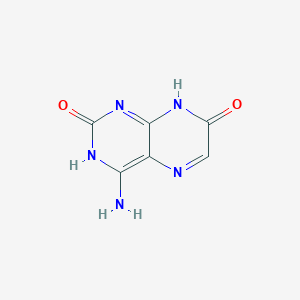
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
